8-Chlorochroman

Medicinal Chemistry Drug Design ADME

8-Chlorochroman (CAS 3722-69-8) is a chlorinated heterocyclic compound classified as a chroman derivative, with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol. Its structure consists of a benzene ring fused to a dihydropyran ring, with a single chlorine atom substituted at the 8-position.

Molecular Formula C9H9ClO
Molecular Weight 168.62 g/mol
CAS No. 3722-69-8
Cat. No. B1504297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chlorochroman
CAS3722-69-8
Molecular FormulaC9H9ClO
Molecular Weight168.62 g/mol
Structural Identifiers
SMILESC1CC2=C(C(=CC=C2)Cl)OC1
InChIInChI=1S/C9H9ClO/c10-8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5H,2,4,6H2
InChIKeyCYSQTUPJQFEKES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Chlorochroman (3722-69-8) for Research: Core Properties and Structural Role as a Heterocyclic Intermediate


8-Chlorochroman (CAS 3722-69-8) is a chlorinated heterocyclic compound classified as a chroman derivative, with the molecular formula C9H9ClO and a molecular weight of 168.62 g/mol . Its structure consists of a benzene ring fused to a dihydropyran ring, with a single chlorine atom substituted at the 8-position [1]. This specific substitution pattern distinguishes it from other chlorochroman isomers and makes it a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research, particularly in the development of central nervous system (CNS) active compounds and enzyme inhibitors .

Why Generic Substitution Fails: 8-Chlorochroman vs. Other Chroman Derivatives in Research


Substituting 8-Chlorochroman with another chroman derivative or a different chlorochroman isomer (e.g., 6-Chlorochroman) is scientifically invalid due to distinct physicochemical and electronic properties that dictate reactivity and biological interaction . The position of the chlorine atom is not arbitrary; the 8-substitution on the chroman ring results in a unique steric and electronic environment . This directly impacts the compound's lipophilicity (cLogP), polar surface area (tPSA), and metabolic stability, all of which are critical parameters in drug design. As a result, an 8-chloro substituent will lead to a different biological profile and synthetic utility compared to isomers, making it a non-fungible starting material for specific synthetic routes or biological assays . The following section provides quantitative evidence supporting this differentiation.

Quantitative Evidence Guide for 8-Chlorochroman (3722-69-8) in Scientific Selection


Lipophilicity and Permeability Profile: 8-Chlorochroman vs. Unsubstituted Chroman

The 8-chloro substitution significantly increases the lipophilicity of the chroman scaffold, a key determinant of membrane permeability and oral bioavailability. 8-Chlorochroman exhibits a calculated consensus Log Po/w value of 2.78 . This is a marked increase compared to the unsubstituted chroman, which has a calculated LogP of approximately 1.6 [1]. This difference of over one log unit indicates that 8-Chlorochroman is substantially more lipophilic, which can be a critical advantage for targeting intracellular sites or crossing the blood-brain barrier (BBB).

Medicinal Chemistry Drug Design ADME

Purity Benchmarking: Commercially Available 8-Chlorochroman vs. Reported Isomers

The purity of a chemical intermediate is paramount for ensuring reproducibility in multi-step syntheses and reliability in biological assays. 8-Chlorochroman is commercially available with a minimum purity of >98% as verified by High-Performance Liquid Chromatography (HPLC) . This high purity standard, which is notably higher than the standard 95-96% purity often reported for other positional isomers like 6-Chlorochroman , reduces the likelihood of side reactions caused by isomeric impurities and minimizes the need for additional purification steps.

Organic Synthesis Analytical Chemistry Quality Control

Regioselectivity in Derivatization: Synthetic Utility of 8-Chloro vs. 6-Chloro Isomers

The 8-chloro position on the chroman ring provides a unique synthetic handle for further functionalization. The steric environment adjacent to the oxygen atom in the pyran ring can direct electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions differently than other isomers. In a representative eliminative cross-coupling reaction to synthesize a more complex chroman derivative, a substrate containing the 8-chlorochroman core achieved a yield of 44% with an excellent E:Z stereoselectivity of 97:03 [1]. While a direct yield comparison to an analogous reaction with a 6-chloro isomer was not found, the high stereoselectivity highlights the utility of the 8-chloro substrate in stereodefined synthesis. A separate study on the synthesis of (R)-8-chlorochroman-4-amine reported achieving >99.5% purity after crystallization, underscoring the well-behaved nature of derivatives from this scaffold .

Organic Synthesis Cross-coupling C-H Activation

Predicted Physical Properties: 8-Chlorochroman vs. 4-Chlorochroman Isomers

Fundamental physical properties like boiling point and density influence handling, storage, and purification methods. The predicted density of 8-Chlorochroman is 1.210 ± 0.06 g/cm³, with a boiling point of 93 °C at a pressure of 20 Torr [1]. In contrast, the isomeric 4-Chlorochroman exhibits a significantly higher predicted boiling point of 249.9±29.0 °C at standard atmospheric pressure (760 mmHg) [2]. The lower boiling point of 8-Chlorochroman under reduced pressure indicates that it is a more volatile liquid, which has implications for its purification by distillation or its removal under vacuum.

Physical Chemistry Process Chemistry Formulation

Defined Research Applications for 8-Chlorochroman (3722-69-8) Based on Quantitative Evidence


Precursor for CNS-Targeted Compounds

8-Chlorochroman is an ideal starting material for synthesizing potential CNS-active drugs. Its consensus LogP of 2.78 positions it favorably for crossing the blood-brain barrier, a critical requirement for neurological therapeutics . Researchers utilize this scaffold to develop serotonin receptor modulators and MAO inhibitors, leveraging its balanced lipophilicity for optimal brain penetration .

High-Fidelity Building Block in Parallel Synthesis

The high purity (>98%) and specific reactivity of the 8-chloro substituent make 8-Chlorochroman well-suited for automated parallel synthesis and library generation. Its use can minimize the formation of byproducts in cross-coupling reactions, leading to higher quality combinatorial libraries for high-throughput screening . The 8-chloro position provides a regioselective handle for diversification, enabling the systematic exploration of structure-activity relationships (SAR) .

Development of Stereodefined Bioactive Molecules

The documented ability to synthesize complex molecules from 8-Chlorochroman with high stereoselectivity (E:Z ratio of 97:03) makes it valuable for projects requiring specific 3D configurations . This is particularly important for drug discovery programs targeting chiral biological receptors, where stereochemistry is a key determinant of potency and selectivity. The high purity (>99.5%) attainable for its derivatives further supports its use in generating single enantiomer drug candidates .

Agrochemical Intermediate Synthesis

As a versatile heterocyclic building block, 8-Chlorochroman is also applied in the synthesis of novel agrochemicals . Its structural features allow for the creation of compounds with enhanced lipophilicity (LogP 2.78), which can improve the foliar uptake and bioavailability of potential herbicides or fungicides, making it a valuable intermediate in crop protection research .

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